PCDBCO-PEG3-Biotin

Description

Overview of Biotinylation Strategies in Contemporary Molecular and Cell Biology

Biotinylation is the process of covalently attaching biotin (B1667282), a small water-soluble vitamin (Vitamin B7), to other molecules such as proteins, nucleic acids, or other macromolecules. labmanager.comwikipedia.org This technique is widely used in molecular and cell biology due to the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. wikipedia.org The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is unlikely to significantly alter the biological function of the molecule it is attached to. wikipedia.orglabinsights.nl

There are two primary methods for biotinylating molecules: chemical and enzymatic biotinylation. labmanager.comcreative-diagnostics.com

Chemical Biotinylation: This approach involves the use of biotinylation reagents that contain a reactive group capable of forming a covalent bond with specific functional groups on the target molecule. creative-diagnostics.com Common targets include primary amines (on lysine (B10760008) residues and the N-terminus of proteins), sulfhydryls (on cysteine residues), and carboxyl groups (on aspartic and glutamic acid residues and the C-terminus). wikipedia.orgcreative-diagnostics.com Chemical biotinylation is versatile but can be non-specific, leading to the attachment of biotin at multiple sites. creative-diagnostics.com

Enzymatic Biotinylation: This method utilizes a specific enzyme, biotin ligase (such as the E. coli enzyme BirA), to attach biotin to a specific lysine residue within a defined recognition sequence (e.g., the AviTag). labinsights.nl This approach offers high specificity, resulting in a homogenous product with biotin attached at a single, predetermined site. creative-diagnostics.com

Biotinylation is employed in a vast array of applications, including:

Immunoassays: Such as Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blotting, where biotinylated antibodies enhance detection sensitivity. creative-diagnostics.com

Purification: The high affinity of the biotin-streptavidin interaction is used to isolate and purify biotinylated proteins and other molecules. wikipedia.org

Cell Surface Labeling: Biotinylation reagents that cannot penetrate the cell membrane are used to specifically label proteins on the surface of living cells. creative-diagnostics.com

Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like affinity purification-mass spectrometry to identify interacting proteins. wikipedia.org

Introduction to PCDBCO-PEG3-Biotin as a Specialized Bioorthogonal Reagent

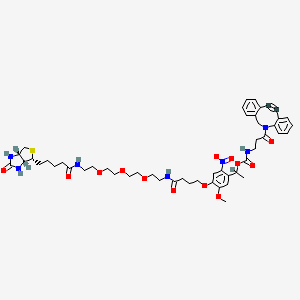

This compound is a specialized bioorthogonal reagent designed for the efficient labeling of azide-containing biomolecules. broadpharm.com This compound integrates three key functional components into a single molecule: a photocleavable (PC) linker, a dibenzocyclooctyne (DBCO) group, and a biotin tag, all connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. broadpharm.com

The DBCO moiety is the reactive handle for strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com It allows for the specific and covalent attachment of the reagent to any molecule that has been tagged with an azide (B81097) group, without the need for a copper catalyst. conju-probe.com This makes it ideal for applications in living cells. researchgate.net

The Biotin tag provides a high-affinity handle for the detection, purification, or immobilization of the labeled biomolecule through its interaction with streptavidin or avidin. wikipedia.org

The photocleavable (PC) linker is a unique feature of this reagent, allowing for the release of the captured biomolecule under mild conditions using near-UV light (e.g., 365 nm). broadpharm.com This is particularly useful in applications where the recovery of the labeled molecule in its native state is desired after its capture or isolation. broadpharm.com

Properties

Molecular Formula |

C50H63N7O13S |

|---|---|

Molecular Weight |

1002.1 g/mol |

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m1/s1 |

InChI Key |

QHTIWGZNJOYQBJ-NVUHGHFWSA-N |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Origin of Product |

United States |

Design Rationale and Mechanistic Considerations of Pcdbco Peg3 Biotin

Molecular Architecture of PCDBCO-PEG3-Biotin for Optimized Bioconjugation

The efficacy of this compound as a bioconjugation reagent is a direct consequence of its modular design, where each constituent part serves a distinct and vital purpose. The synergy between the reactive group, the spacer, and the affinity tag allows for a streamlined workflow in the labeling, detection, and purification of biomolecules.

Role of the PCDBCO Moiety in Copper-Free Click Chemistry

The core reactive component of the molecule is the dibenzocyclooctyne (DBCO) group. This moiety is a key player in the realm of bioorthogonal chemistry, specifically in a reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmagtech.com.cn The inherent ring strain of the cyclooctyne (B158145) system significantly lowers the activation energy for the cycloaddition reaction with azides, thereby obviating the need for a cytotoxic copper(I) catalyst that is typically required for conventional click chemistry. rsc.org This copper-free nature is a critical advantage for applications in living systems, as it avoids the cellular toxicity associated with copper. rsc.org The "PC" in PCDBCO signifies the presence of a phosphine (B1218219) ligand, which can further enhance the stability and reactivity of the DBCO group. The SPAAC reaction is highly selective, proceeding efficiently in complex biological media without cross-reactivity with other functional groups found in proteins, nucleic acids, or other cellular components. nih.gov

Strategic Application of the Biotin (B1667282) Tag for Affinity-Based Technologies

The terminal biotin moiety serves as a highly specific and high-affinity handle for a wide array of affinity-based technologies. gbiosciences.comabcam.com Biotin, also known as vitamin B7, forms one of the strongest known non-covalent interactions in nature with the proteins avidin (B1170675) and streptavidin, with dissociation constants (Kd) in the femtomolar range. gbiosciences.comnih.gov This exceptionally strong and specific interaction is exploited for the detection, purification, and immobilization of biotinylated molecules. gbiosciences.cominterchim.com Once a target biomolecule is labeled with this compound, the biotin tag allows for its efficient capture on streptavidin-coated surfaces, such as beads or microplates, for purification or detection in assays like ELISA and Western blotting. gbiosciences.comlifetein.com.cn The small size of the biotin molecule is advantageous as it is less likely to interfere with the natural function of the labeled protein. abcam.com

Mechanistic Principles of this compound Interaction with Azide-Modified Biomolecules

The utility of this compound is fundamentally dependent on the predictable and efficient nature of its chemical reaction with azide-functionalized biomolecules and the subsequent specific recognition of its biotin tag.

Kinetics and Efficiency of SPAAC Reaction with this compound

The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the DBCO moiety of this compound and an azide-modified biomolecule is a concerted [3+2] cycloaddition. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. magtech.com.cnresearchgate.net The kinetics of this reaction are a critical factor in its practical application. Generally, SPAAC ligations involving DBCO derivatives exhibit second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹. rsc.orgnih.gov The reaction proceeds rapidly at physiological temperature and pH. rsc.org The efficiency of the reaction is high, often proceeding to completion with only a slight excess of the labeling reagent. nih.gov

| DBCO Derivative | Azide (B81097) Partner | Solvent/Buffer | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 25 | 0.32 - 0.85 | rsc.org |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 37 | 0.55 - 1.22 | rsc.org |

| DBCO-PEG-functionalized | Peptide with azidolysine | HBS buffer (pH 7.4) | 25 | 0.34 | researchgate.net |

| General DBCO derivatives | Generic azide | Aqueous conditions | N/A | ~0.1 | rsc.org |

Specificity and Bioorthogonality within Complex Biological Systems

A hallmark of the SPAAC reaction is its bioorthogonality. This means that the reactive partners, the DBCO group and the azide, are mutually reactive but are inert to the vast array of other functional groups present in a biological system, such as amines, thiols, and hydroxyls. nih.govnih.gov This exquisite specificity ensures that the labeling reaction is highly selective for the intended azide-modified target, minimizing off-target labeling and the associated background signal in experimental readouts. nih.gov The stability of both the DBCO and azide functionalities under physiological conditions further contributes to the robustness of this chemical ligation strategy. nih.gov The resulting triazole linkage is also highly stable, ensuring that the biotin tag remains covalently attached to the target biomolecule throughout subsequent experimental manipulations.

| Ligand | Protein | Dissociation Constant (Kd) (M) | Reference |

|---|---|---|---|

| Biotin | Avidin | ~10⁻¹⁵ | nih.govthermofisher.com |

| Biotin | Streptavidin | ~10⁻¹⁴ | nih.gov |

| Monomeric Avidin | Biotin | ~10⁻⁷ | gbiosciences.com |

Comparative Analysis of this compound with Other Bioorthogonal Reagents

The utility and selection of a bioorthogonal reagent are dictated by several factors, paramount among them being reaction kinetics, stability, bioorthogonality, and the specific requirements of the application. This compound, as a representative of the strain-promoted alkyne-azide cycloaddition (SPAAC) family, offers a unique combination of features. However, a comparative analysis with other classes of bioorthogonal reagents is essential to understand its relative advantages and limitations. The primary families of reagents for comparison include traditional SPAAC reagents (e.g., DBCO derivatives), reagents for Staudinger ligation, and those for inverse-electron-demand Diels-Alder (iEDDA) reactions, such as tetrazine ligations.

PCDBCO (Photocleavable Dibenzocyclooctyne): At the core of the molecule's reactivity is the dibenzocyclooctyne (DBCO) group. DBCO is a cyclooctyne, the smallest stable cyclic alkyne. Its triple bond is severely deformed from the ideal linear geometry, resulting in significant ring strain (approximately 18 kcal/mol). This high level of strain is the driving force for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it highly suitable for applications in living systems. The "PC" designation indicates that the DBCO moiety is linked through a photocleavable spacer. This feature is a significant design element, allowing for the subsequent release of the conjugated molecule from its binding partner (e.g., a streptavidin-coated bead) upon irradiation with UV light (typically around 365 nm). This allows for the selective recovery and analysis of labeled biomolecules after their initial capture.

PEG3 (Triethylene Glycol Spacer): A short polyethylene (B3416737) glycol (PEG) linker, specifically one with three ethylene (B1197577) glycol units, is incorporated between the PCDBCO and biotin components. This hydrophilic spacer serves multiple purposes. Firstly, it enhances the aqueous solubility of the entire reagent, which is crucial for its use in biological buffers and cellular environments where hydrophobic aggregation can be problematic. Secondly, the PEG linker acts as a flexible spacer arm, minimizing steric hindrance between the labeled biomolecule and the biotin tag. This separation ensures that the biotin remains accessible for efficient binding to streptavidin or avidin.

Biotin: The terminal biotin group is a small vitamin that exhibits an exceptionally high binding affinity for the proteins avidin and streptavidin. This strong and specific interaction is widely exploited in biochemical assays for the detection, purification, and immobilization of biotinylated molecules. By incorporating a biotin tag, this compound allows for the robust capture of azide-labeled biomolecules onto streptavidin-functionalized surfaces, such as beads or microplates, for subsequent analysis.

Comparative Analysis with Other Bioorthogonal Reagents

The performance of this compound can be benchmarked against other common bioorthogonal reagents based on their reaction kinetics. The speed of a bioorthogonal reaction is a critical parameter, especially for in vivo applications where low concentrations of reactants and limited reaction times are common. The reaction rate is typically described by a second-order rate constant (k).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents:

DBCO reagents are known for their excellent balance of reactivity and stability. Other cyclooctynes, such as Bicyclononyne (BCN), have a smaller size and lower lipophilicity which can be advantageous in certain contexts, though they often exhibit slower reaction rates compared to DBCO. bldpharm.com More strained and reactive cyclooctynes like Biarylazacyclooctynone (BARAC) have been developed, but their increased reactivity often comes at the cost of reduced stability. researchgate.net

Staudinger Ligation Reagents:

The Staudinger ligation, one of the first bioorthogonal reactions developed, involves the reaction of an azide with a phosphine-based reagent. While it is copper-free and highly selective, its primary drawback is its relatively slow reaction kinetics. The second-order rate constants for Staudinger ligations are typically in the range of 10⁻³ M⁻¹s⁻¹, which is significantly slower than most SPAAC reactions. wikipedia.org This can necessitate higher reactant concentrations or longer incubation times, which may not be feasible for all biological experiments.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reagents:

The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), represents the fastest class of bioorthogonal reactions currently available. The rate constants for these reactions can be several orders of magnitude higher than those for SPAAC, reaching up to 10⁶ M⁻¹s⁻¹. wikipedia.org This exceptional speed is highly advantageous for applications requiring rapid labeling at very low concentrations, such as in vivo imaging.

The following interactive table provides a comparative overview of the second-order rate constants for various classes of bioorthogonal reagents.

Note: The reaction rates can be influenced by the specific structure of the azide, the solvent, pH, and temperature.

Table 1: Comparative Second-Order Rate Constants of Bioorthogonal Reactions

| Reagent Class | Specific Reagent Example | Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |

| SPAAC | PCDBCO (inferred from DBCO) | Azide | ~0.1 - 1.0 | Photocleavable, good balance of reactivity and stability, copper-free. |

| SPAAC | DBCO (Dibenzocyclooctyne) | Azide | ~0.1 - 1.0 | High stability, widely used, copper-free. researchgate.netalfa-chemistry.com |

| SPAAC | BCN (Bicyclononyne) | Azide | ~0.01 - 0.1 | Smaller size, less hydrophobic than DBCO, copper-free. bldpharm.com |

| SPAAC | BARAC (Biarylazacyclooctynone) | Azide | >1.0 | Higher reactivity than DBCO, but less stable. researchgate.net |

| Staudinger Ligation | Triphenylphosphine derivative | Azide | ~0.002 - 0.008 | First-generation bioorthogonal reaction, slow kinetics. wikipedia.org |

| iEDDA | Tetrazine | TCO (trans-cyclooctene) | ~1 - 10⁶ | Extremely fast kinetics, ideal for in vivo applications. wikipedia.org |

Methodological Approaches for Employing Pcdbco Peg3 Biotin in Research

Protocols for Site-Specific Biotinylation using PCDBCO-PEG3-Biotin

Site-specific biotinylation using this compound is a two-step process that hinges on the principles of bioorthogonal chemistry. The first step involves the introduction of an azide (B81097) group into the target biomolecule, and the second is the highly specific, copper-free click chemistry reaction between the azide and the DBCO moiety of this compound. conju-probe.com

Pre-labeling Strategies for Introducing Azide Functionality to Target Substrates

The introduction of an azide group onto a target biomolecule is a critical prerequisite for its subsequent reaction with this compound. The azide group is chosen for its small size and lack of reactivity with naturally occurring functional groups in biological systems, ensuring the bioorthogonal nature of the labeling strategy. nih.govwindows.net Various strategies have been developed to incorporate azides into different classes of biomolecules.

For labeling proteins, a common approach is the metabolic incorporation of non-canonical amino acids containing an azide group, such as azidohomoalanine (AHA), which is a surrogate for methionine. nih.gov During protein synthesis, AHA is incorporated into the polypeptide chain, providing a handle for subsequent conjugation. nih.gov Another strategy for proteins involves enzymatic modification. For instance, engineered enzymes can be used to attach azide-modified substrates to specific amino acid residues on the protein surface.

To label glycans, researchers can utilize metabolic labeling with azide-modified monosaccharide precursors. researchgate.net Cells are cultured in the presence of these precursors, which are then incorporated into newly synthesized glycans by the cellular machinery. researchgate.net This approach allows for the specific labeling of glycoproteins and other glycoconjugates.

For nucleic acids, azide-modified nucleosides can be incorporated during solid-phase synthesis of oligonucleotides or through enzymatic reactions. researchgate.net These azide-functionalized nucleic acids can then be used in a variety of applications, from tracking their cellular localization to constructing complex DNA or RNA architectures.

Table 1: Strategies for Introducing Azide Functionality

| Biomolecule Class | Strategy | Description |

| Proteins | Metabolic Labeling | Incorporation of azide-containing amino acid analogs (e.g., azidohomoalanine) during protein synthesis. nih.gov |

| Enzymatic Labeling | Use of engineered enzymes to attach azide-modified substrates to specific amino acid residues. | |

| Glycans | Metabolic Labeling | Cellular uptake and incorporation of azide-modified monosaccharide precursors into glycan structures. researchgate.net |

| Nucleic Acids | Chemical Synthesis | Incorporation of azide-modified nucleosides during solid-phase oligonucleotide synthesis. researchgate.net |

| Enzymatic Incorporation | Use of polymerases to incorporate azide-modified nucleotides into DNA or RNA strands. |

Quantitative and Qualitative Assessment of Biotinylation Efficiency

Following the conjugation reaction, it is essential to assess the efficiency of biotinylation both quantitatively and qualitatively. This validation step confirms the success of the labeling procedure and provides crucial information for downstream applications.

Methodologies for Determining Biotin (B1667282) Incorporation Levels

Several methods are available to determine the degree of biotin incorporation. One of the most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. gbiosciences.comaatbio.com This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin present. thermofisher.com While widely used, the HABA assay has limitations in terms of sensitivity and may require relatively large amounts of sample. aatbio.com

More sensitive methods have been developed, including those based on fluorescent reporters that are displaced from avidin (B1170675) by biotin. thermofisher.com These assays offer a greater dynamic range and require less sample than the traditional HABA method. thermofisher.com

Mass spectrometry provides a powerful tool for the direct detection and quantification of biotinylated proteins and peptides. nih.govacs.org By analyzing the mass shift caused by the addition of the this compound tag, researchers can confirm the presence of the modification and, in some cases, determine the stoichiometry of labeling. researchgate.net Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of biotinylation by analyzing the fragmentation patterns of biotinylated peptides. nih.gov

For a qualitative assessment, a gel-shift assay using SDS-PAGE can be employed. nih.gov The binding of streptavidin, a protein with a very high affinity for biotin, to the biotinylated protein results in a significant increase in molecular weight, causing a noticeable shift in its migration on the gel. nih.gov This method provides a straightforward way to visualize the success of the biotinylation reaction.

Table 3: Methods for Determining Biotin Incorporation

| Method | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric; displacement of HABA from avidin-HABA complex by biotin. gbiosciences.com | Simple, rapid, and does not require specialized equipment. | Lower sensitivity, requires larger sample amounts. aatbio.com |

| Fluorescent Assays | Displacement of a fluorescent reporter from avidin by biotin. thermofisher.com | Higher sensitivity and wider dynamic range than HABA assay. | Requires a fluorescence plate reader. |

| Mass Spectrometry | Detection of the mass shift corresponding to the biotin tag. acs.org | Highly sensitive and specific; can identify modification sites. researchgate.netnih.gov | Requires specialized equipment and expertise in data analysis. |

| Gel-Shift Assay (SDS-PAGE) | Mobility shift of the biotinylated protein upon binding to streptavidin. nih.gov | Simple, visual confirmation of biotinylation. | Qualitative or semi-quantitative at best. |

Isolation and Enrichment of this compound Labeled Biomolecules

A primary application of biotinylation is the affinity-based purification of the labeled biomolecules. The extremely high affinity between biotin and streptavidin (or its analogs like avidin and neutravidin) forms the basis for highly specific and efficient isolation and enrichment protocols. takarabio.comnih.gov

The general workflow for enrichment involves incubating the biotinylated sample with streptavidin-conjugated beads. These beads can be made of various materials, such as agarose (B213101) or magnetic particles, with magnetic beads offering the advantage of rapid and easy separation using a magnetic stand. nih.gov After an incubation period to allow for the binding of the biotinylated molecules to the streptavidin beads, the beads are washed extensively to remove non-specifically bound proteins and other contaminants.

The choice of wash buffers is critical for reducing background and obtaining a pure sample of the target biomolecules. The strength of the biotin-streptavidin interaction allows for the use of stringent wash conditions, including detergents like SDS, which help to disrupt non-specific protein-protein and protein-bead interactions. nih.gov

Elution of the biotinylated molecules from the streptavidin beads can be challenging due to the high affinity of the interaction. nih.gov Harsh denaturing conditions, such as boiling in SDS-PAGE sample buffer, are often required to release the bound molecules. nih.gov For applications where the native structure of the target molecule needs to be preserved, alternative elution strategies can be employed, such as competitive elution with an excess of free biotin, although this is often less efficient. nih.gov Another approach is to use modified forms of streptavidin with lower biotin-binding affinity, which allow for gentler elution conditions. researchgate.net

For proteomic studies, on-bead digestion is a common strategy. researchgate.net After the enrichment and washing steps, the captured proteins are digested with a protease, such as trypsin, directly on the beads. The resulting peptides are then eluted and analyzed by mass spectrometry. researchgate.net This approach circumvents the difficulties of eluting the intact biotinylated proteins.

Table 4: Key Steps in the Enrichment of Biotinylated Biomolecules

| Step | Purpose | Key Considerations |

| Incubation with Streptavidin Beads | Capture of biotinylated molecules. | Choice of bead material (e.g., magnetic, agarose); incubation time and temperature. nih.gov |

| Washing | Removal of non-specifically bound contaminants. | Use of stringent wash buffers containing detergents (e.g., SDS) to minimize background. nih.gov |

| Elution | Release of the captured biomolecules from the beads. | Harsh denaturing conditions (e.g., boiling in SDS buffer) or on-bead digestion for proteomic analysis. nih.govresearchgate.net |

Affinity Purification Strategies using Streptavidin/Avidin Matrices

The cornerstone of this compound's utility lies in the high-affinity interaction between biotin and streptavidin (or avidin), which has a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This exceptionally strong, non-covalent bond forms the basis for highly specific and efficient affinity purification of biotinylated molecules from complex biological mixtures.

The general workflow for affinity purification begins with the labeling of a target molecule or a population of molecules with an azide group. This is followed by the reaction with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. Once the molecule of interest is biotinylated, the sample is incubated with a solid support matrix functionalized with streptavidin or avidin. Common matrices include agarose beads, magnetic beads, or surfaces in multi-well plates.

The streptavidin- or avidin-coated matrix selectively captures the this compound-labeled molecules. Following an incubation period, a series of stringent washing steps are performed to remove non-specifically bound proteins and other contaminants. The choice of wash buffers is critical and may contain detergents, high salt concentrations, or denaturants to minimize background. Due to the strength of the biotin-streptavidin interaction, these harsh washing conditions can be employed without significant loss of the target molecule.

Table 1: Comparison of Common Streptavidin/Avidin Matrices for Affinity Purification

| Matrix Type | Advantages | Disadvantages | Typical Applications |

| Agarose Beads | High binding capacity, variety of commercially available formats. | Requires centrifugation for separation, potential for higher non-specific binding. | Large-scale protein purification, immunoprecipitation. |

| Magnetic Beads | Rapid and easy separation using a magnetic stand, low non-specific binding, amenable to automation. | Lower binding capacity compared to agarose, can be more expensive. | High-throughput screening, purification from dilute samples, immunoprecipitation. |

| Coated Plates | Suitable for high-throughput assays, requires minimal sample handling. | Lowest binding capacity, not ideal for preparative purification. | Enzyme-linked immunosorbent assays (ELISAs), screening assays. |

Downstream Processing and Sample Preparation for Advanced Analysis

Following affinity purification, the isolated biomolecules are typically subjected to further analysis, most commonly mass spectrometry or western blotting. The preparation of the sample is a critical step that dictates the quality of the downstream data.

For Mass Spectrometry Analysis:

Elution of the captured proteins from the streptavidin matrix is a key challenge due to the strength of the interaction. Several strategies are employed:

On-bead Digestion: The captured proteins are proteolytically digested (e.g., with trypsin) while still bound to the beads. The resulting peptides are then eluted for LC-MS/MS analysis. This method avoids harsh elution conditions that could interfere with mass spectrometry but can lead to the co-elution of streptavidin-derived peptides.

Harsh Elution Conditions: Boiling the beads in a buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent can effectively release the biotinylated proteins. However, these conditions also co-elute streptavidin from the matrix, which can interfere with downstream analysis.

Competitive Elution: High concentrations of free biotin can be used to compete for the binding sites on streptavidin. This method is generally inefficient for native streptavidin due to its extremely slow off-rate. However, it can be more effective with monomeric avidin matrices, which have a lower binding affinity for biotin.

Cleavable Linkers: As will be discussed in section 3.4, the use of cleavable variants of this compound allows for the release of the captured molecule under specific chemical or physical conditions, leaving the biotin tag bound to the streptavidin matrix.

Table 2: Sample Preparation Workflow for Mass Spectrometry

| Step | Description | Key Considerations |

| 1. Lysis | Cells or tissues are lysed to release proteins. | Choice of lysis buffer is crucial to solubilize the protein of interest and maintain its integrity. Protease and phosphatase inhibitors are typically added. |

| 2. Biotinylation | Target molecules are labeled with this compound. | Optimization of reaction conditions (concentration, time, temperature) is necessary for efficient labeling. |

| 3. Affinity Purification | Biotinylated proteins are captured on streptavidin/avidin beads. | Thorough washing is essential to reduce background. |

| 4. Elution/Digestion | Captured proteins are released or digested on-bead. | The chosen method will impact the purity and composition of the final sample for MS analysis. |

| 5. Sample Cleanup | Peptides are desalted and concentrated. | This step removes salts and detergents that can interfere with mass spectrometry. |

| 6. LC-MS/MS Analysis | Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. | Data analysis involves identifying peptides and the corresponding proteins. |

For Western Blot Analysis:

For western blotting, the goal is to elute the captured proteins, separate them by size via SDS-PAGE, transfer them to a membrane, and detect the protein of interest using a specific antibody.

Sample preparation typically involves boiling the streptavidin beads in a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol). This denatures the proteins and disrupts the biotin-streptavidin interaction, allowing the captured proteins to be loaded onto the gel. It is important to note that this harsh elution will also release streptavidin subunits, which may be detected on the gel.

Considerations for Reversible Biotinylation Utilizing Cleavable this compound Variants

To overcome the challenges associated with eluting biotinylated molecules from streptavidin matrices, cleavable versions of this compound have been developed. These reagents incorporate a cleavable linker between the DBCO moiety and the biotin tag, allowing for the release of the captured biomolecule under specific, often mild, conditions. This approach is particularly advantageous for applications where the integrity of the isolated molecule is critical or when contamination with streptavidin is a concern.

Several types of cleavable linkers are available, each with a unique cleavage chemistry:

Disulfide-based Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Elution is typically achieved by incubating the beads with a buffer containing one of these reagents.

Diazo-based Linkers: These linkers are cleaved by treatment with sodium dithionite. This provides an orthogonal cleavage strategy to disulfide reduction.

Photocleavable Linkers: These linkers incorporate a photolabile group that breaks upon exposure to UV light of a specific wavelength (e.g., 365 nm). This method offers a rapid and reagent-free elution strategy.

Acid-cleavable Linkers: Some variants contain linkers that are labile under acidic conditions, allowing for elution with a low pH buffer.

The choice of a cleavable linker depends on the nature of the downstream application and the stability of the isolated biomolecule. For example, if the protein of interest has critical disulfide bonds, a photocleavable or acid-cleavable linker would be preferred over a disulfide-based one.

Table 3: Comparison of Cleavable this compound Variants

| Linker Type | Cleavage Condition | Advantages | Disadvantages |

| Disulfide | Reducing agents (e.g., DTT, TCEP) | Mild cleavage conditions, readily available reagents. | May cleave native disulfide bonds in the target protein. |

| Diazo | Sodium dithionite | Orthogonal to disulfide reduction. | Reagent may not be compatible with all downstream applications. |

| Photocleavable | UV light (e.g., 365 nm) | Rapid, reagent-free elution. | UV exposure may damage sensitive biomolecules. |

| Acid-cleavable | Low pH (e.g., formic acid) | Mild conditions for some proteins. | Acidic conditions may denature or inactivate certain proteins. |

The use of cleavable this compound variants significantly enhances the versatility of biotin-streptavidin affinity purification, enabling the recovery of purified biomolecules in a tag-free and unmodified state for a wide range of advanced analytical techniques.

Applications of Pcdbco Peg3 Biotin in Biological Systems Research

Protein Labeling and Proteomics Investigations

The ability to selectively tag and isolate proteins within their native cellular environment is fundamental to proteomics. PCDBCO-PEG3-Biotin serves as a key reagent in this field, enabling researchers to tag proteins that have been metabolically or enzymatically engineered to contain an azide (B81097) group. The subsequent copper-free click reaction with this compound covalently attaches a biotin (B1667282) handle to these proteins, facilitating their study through various downstream applications.

Global and Targeted Biotinylation for Protein Profiling

This compound is instrumental in both global and targeted protein profiling, allowing for the comprehensive analysis of proteomes or the specific investigation of protein subsets.

In global protein profiling, researchers often employ metabolic labeling strategies. Cells are cultured with an amino acid analog containing an azide group, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine. Following this metabolic labeling, cell lysates are treated with this compound. The biotinylated proteins can then be enriched using streptavidin-coated beads and identified by mass spectrometry. This approach provides a snapshot of the actively translated proteome under specific cellular conditions.

Targeted biotinylation, on the other hand, focuses on specific proteins or protein classes. This can be achieved by introducing an azide-bearing unnatural amino acid at a specific site within a protein of interest through genetic code expansion techniques. Alternatively, enzymes that specifically modify a target protein can be engineered to use an azide-containing substrate. Subsequent reaction with this compound allows for the selective biotinylation and study of that specific protein.

| Parameter | Global Biotinylation | Targeted Biotinylation |

| Approach | Metabolic labeling with azide-containing amino acids (e.g., AHA). | Genetic code expansion or enzymatic labeling with azide-containing substrates. |

| Scope | Proteome-wide analysis of newly synthesized proteins. | Analysis of a specific protein or a select group of proteins. |

| Application | Studying changes in global protein synthesis in response to stimuli. | Investigating the localization, interactions, or turnover of a single protein. |

| Example | Identifying proteins synthesized during cell cycle progression. | Labeling a specific cell surface receptor to study its trafficking. |

Elucidation of Protein-Protein Interactions via Proximity Biotinylation

Understanding the intricate network of protein-protein interactions (PPIs) is crucial for deciphering cellular function. Proximity biotinylation techniques, such as BioID, have revolutionized the study of PPIs by enabling the identification of both stable and transient interactors in living cells. precisepeg.comnih.gov

In a typical BioID experiment, a protein of interest (the "bait") is fused to a promiscuous biotin ligase, such as BirA*. nih.gov When expressed in cells and supplied with biotin, this fusion protein biotinylates proteins in its immediate vicinity (typically within a 10-20 nanometer radius). youtube.com While traditional BioID relies on the enzymatic transfer of biotin, a related approach can utilize this compound. In this modified workflow, the bait protein could be engineered to carry an azide-activating enzyme, which would locally generate azide groups on neighboring proteins. These azide-modified proteins could then be specifically labeled with this compound for subsequent enrichment and identification. This method offers a chemical approach to proximity labeling, providing an alternative to the enzymatic biotinylation of BioID.

The general workflow for proximity biotinylation involves:

Expression of the bait protein fused to a labeling enzyme (e.g., a modified biotin ligase or a hypothetical azide-generating enzyme).

Incubation of cells with the appropriate substrate (biotin or an azide precursor).

Lysis of the cells and labeling of azide-modified proteins with this compound (in the chemical approach).

Affinity purification of biotinylated proteins using streptavidin beads.

Identification of the captured proteins by mass spectrometry.

This technique has been successfully used to map the interactomes of various cellular components, providing valuable insights into the composition of protein complexes and signaling pathways. nih.govresearchgate.net

| Step | Description | Key Reagent/Component |

| 1. Bait Fusion | The protein of interest is genetically fused to a promiscuous biotin ligase. | Bait Protein-BirA* Fusion Construct |

| 2. In-Cell Labeling | The fusion protein is expressed in cells, and biotin is added to the culture medium. The ligase biotinylates proximal proteins. | Biotin |

| 3. Cell Lysis | Cells are harvested and lysed to release the biotinylated proteins. | Lysis Buffer |

| 4. Affinity Purification | Biotinylated proteins are captured from the lysate using streptavidin-conjugated beads. | Streptavidin Beads |

| 5. Mass Spectrometry | The captured proteins are eluted and identified by mass spectrometry. | Mass Spectrometer |

Studies on Post-Translational Modifications through Selective Labeling

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. This compound can be adapted to study various PTMs by combining metabolic labeling with chemical derivatization. For example, to study glycosylation, cells can be treated with an azide-modified sugar, such as an azide-bearing N-acetylgalactosamine (GalNAz) analog. This sugar is incorporated into glycoproteins by the cellular machinery. After cell lysis, the azide-tagged glycoproteins can be reacted with this compound. This allows for the enrichment and subsequent identification of glycosylated proteins, providing insights into the cellular glycoproteome.

Similarly, other PTMs like phosphorylation or ubiquitination can be studied using this approach, provided that a method exists to introduce an azide group specifically at the site of the modification. nih.govresearchgate.net For instance, a phosphine-based chemical probe could be used to convert a phosphate (B84403) group into a reactive handle that can then be tagged with an azide, followed by reaction with this compound. Biotinylation is itself considered a post-translational modification and plays a role in metabolic processes. nih.gov

High-Throughput Screening of Protein Ligand Binding Using Biotinylated Probes

High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid testing of large compound libraries for their ability to bind to a protein target. researchgate.net this compound can be used to generate biotinylated probes for use in HTS assays.

In one common HTS format, a small molecule ligand of interest is first modified to include an azide group. This azide-functionalized ligand is then reacted with this compound to create a biotinylated probe. This probe can be immobilized on a streptavidin-coated plate. A library of test compounds can then be screened for their ability to compete with the immobilized probe for binding to the target protein in solution. A reduction in the amount of protein captured on the plate indicates that a test compound is an effective binder.

Alternatively, the target protein itself can be biotinylated using an azide-handle and this compound. The biotinylated protein can then be immobilized, and a library of fluorescently labeled ligands can be screened for binding.

Nucleic Acid Labeling and Genomic/Transcriptomic Research

The ability to label and detect specific DNA and RNA sequences is fundamental to molecular biology and diagnostics. This compound provides a versatile tool for the biotinylation of nucleic acids, facilitating a wide range of applications in genomics and transcriptomics.

Biotinylation of DNA and RNA for Detection and Hybridization Assays

This compound can be used to label DNA and RNA probes for use in various hybridization assays, such as Southern blotting, Northern blotting, and fluorescence in situ hybridization (FISH). To achieve this, an azide-modified nucleotide can be incorporated into the nucleic acid probe during synthesis, either through chemical synthesis or enzymatic incorporation using modified polymerases. The resulting azide-tagged nucleic acid is then reacted with this compound to attach the biotin label.

Once biotinylated, these probes can be used in hybridization experiments to detect complementary sequences in a complex mixture of nucleic acids. The detection of the hybridized probe is typically achieved by incubating the sample with a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) followed by the addition of a chemiluminescent or colorimetric substrate. This provides a highly sensitive method for detecting specific DNA or RNA sequences.

A similar compound, Psoralen-PEG3-Biotin, which also features a PEG3 linker and a biotin tag, is used for labeling double-stranded DNA and RNA through photoactivation. fishersci.com This highlights the modularity of such chemical tools, where the reactive group can be tailored for different labeling strategies while the PEG-biotin moiety provides a consistent means of detection and purification.

| Assay Type | Description | Role of Biotinylated Probe |

| Southern Blotting | Detection of specific DNA sequences in a DNA sample. | The biotinylated DNA probe hybridizes to its complementary sequence on the membrane. |

| Northern Blotting | Detection of specific RNA sequences in an RNA sample. | The biotinylated DNA or RNA probe hybridizes to its complementary RNA sequence on the membrane. |

| Fluorescence in situ Hybridization (FISH) | Detection of specific DNA or RNA sequences within intact cells or tissues. | The biotinylated probe hybridizes to its target sequence, and is detected with a fluorescently labeled streptavidin. |

Applications in Nucleic Acid Affinity Capture and Enrichment Methodologies

The high specificity of the SPAAC reaction combined with the robust biotin-streptavidin interaction makes this compound a powerful tool for the isolation and enrichment of specific nucleic acids from complex mixtures like total cellular RNA or DNA. This methodology relies on the site-specific introduction of an azide group into the nucleic acid of interest, which then serves as a chemical handle for conjugation.

The general workflow involves two main steps:

Azide Labeling of Nucleic Acids: An azide moiety can be incorporated into DNA or RNA through various methods. This can be achieved synthetically by using azide-modified nucleoside triphosphates during solid-phase oligonucleotide synthesis or enzymatic polymerization. Alternatively, metabolic labeling strategies can introduce azide-functionalized sugars into the glycan caps (B75204) of certain RNAs in living cells.

Bioorthogonal Ligation and Affinity Capture: The azide-modified nucleic acids are then reacted with this compound. The SPAAC reaction forms a stable triazole linkage, covalently attaching the biotin tag. Subsequently, the biotinylated nucleic acids can be selectively captured from the mixture using streptavidin-coated magnetic beads or chromatography resins. Non-biotinylated molecules are washed away, resulting in a highly enriched sample of the target nucleic acid for downstream analysis, such as sequencing or qPCR.

A notable application of this principle is in the transcriptome-wide identification of NAD+-capped RNAs (NAD-RNAs). In a method known as SPAAC-NAD-seq, the NAD+ cap is first enzymatically modified to display an azide group. This azide is then specifically reacted with a cyclooctyne-biotin compound, like this compound, to biotinylate the NAD-RNAs. This copper-free approach has been shown to be more sensitive and less destructive to the RNA backbone compared to earlier copper-catalyzed methods, preserving full-length transcripts for more accurate sequencing and analysis. nih.gov

Cell Surface and Cellular Component Modification Studies

This compound is extensively used to modify and study the surfaces of living cells. By targeting azide groups introduced into cell surface biomolecules, researchers can attach biotin tags to specific proteins, glycans, or lipids, enabling a wide range of investigations into cellular structure and function.

Labeling of Cell Surface Proteins and Glycans for Flow Cytometry and Imaging

A primary application of this compound is the targeted labeling of cell surface components for visualization and quantification. The most common strategy involves metabolic glycoengineering, where cells are cultured with an unnatural monosaccharide precursor containing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes process this sugar and incorporate it into cell surface glycoproteins and glycolipids as azido-sialic acid (SiaNAz).

Once the cell surface is decorated with azide handles, the following steps are performed:

Living cells are incubated with this compound. The PCDBCO group reacts specifically with the surface azides via the SPAAC reaction.

After washing away the excess reagent, the now-biotinylated cells are incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy5).

The labeled cells can then be analyzed by flow cytometry to quantify the level of glycan expression or sorted for further study. Alternatively, they can be imaged using fluorescence microscopy to visualize the spatial distribution of the targeted glycans on the cell membrane.

This method provides a robust and highly specific way to label and study dynamic changes in cell surface glycosylation, which is often associated with different physiological states, such as cell differentiation, activation, and disease progression like cancer.

| Parameter | Description | Typical Value/Range | Reference |

| Metabolic Labeling | Incubation of cells with an azide-sugar precursor (e.g., Ac4ManNAz). | 24-72 hours | acs.org |

| This compound Conc. | Concentration used for labeling azide-decorated cells. | 25-100 µM | |

| Reaction Time | Incubation time for the SPAAC reaction on live cells. | 30-60 minutes | acs.org |

| Detection Reagent | Fluorescently-labeled streptavidin for secondary labeling. | 1-5 µg/mL | |

| Analysis Method | Quantification or visualization of labeled cells. | Flow Cytometry, Confocal Microscopy | acs.org |

Investigating Cell-Cell Interactions and Adhesion Mechanisms

Bioorthogonal chemistry provides a powerful platform for engineering and studying the interactions between different cell populations. By using this compound, researchers can label one cell type and then use the biotin tag to mediate or report on its interaction with another.

For instance, one population of cells can be metabolically labeled to express surface azides, while a second population remains unlabeled. After co-culture, the azide-bearing cells can be specifically tagged with this compound. The subsequent addition of streptavidin, which has four biotin-binding sites, can induce aggregation between the labeled cells, allowing researchers to study the consequences of forced cell-cell contact.

More sophisticated approaches use two complementary bioorthogonal reagents to directly link different cells. For example, one cell population can be modified to display azides, which are then reacted with this compound. A second cell population could be engineered to express surface streptavidin. When mixed, the biotin on the first cell type will bind to the streptavidin on the second, creating a specific cell-cell adhesion bridge. The strength and consequences of these engineered interactions can then be studied. These methods are invaluable for dissecting the roles of specific cell contacts in processes like immune responses, tissue development, and cancer metastasis. acs.orgnih.govdntb.gov.ua

Engineering of Cell Surface Biointerfaces for Cellular Manipulation

Beyond labeling, this compound is a key reagent for the functional re-engineering of cell surfaces. By creating a bio-orthogonal "handle" on the membrane, researchers can attach a wide variety of molecules to manipulate cell behavior. One strategy involves incorporating lipids conjugated to DBCO, such as DSPE-PEG-DBCO, into the cell membrane. These lipids passively integrate into the lipid bilayer, exposing the DBCO group to the extracellular environment.

This DBCO-functionalized cell surface can then be reacted with an azide-modified molecule of interest. To create a versatile biotin interface, the cells are simply treated with an azide-PEG-biotin compound. However, the true power lies in using this compound in the reverse manner: cells metabolically labeled with azides can be treated with this compound to create a biotinylated surface. This engineered biointerface can then be used to:

Immobilize cells onto streptavidin-coated surfaces for patterned co-cultures or single-cell analysis.

Attach signaling molecules, such as growth factors or antibodies, to modulate cellular pathways.

Assemble nanoscale materials or drug-delivery vehicles directly onto the cell surface.

This approach effectively turns the cell surface into a customizable platform, allowing for precise control over the cell's microenvironment and its interactions with external cues.

Development of Molecular Probes for Imaging and Detection

The unique properties of this compound make it a versatile component in the design of modular molecular probes for detecting and imaging biomolecules in their native environment.

Strategies for Integrating this compound into Fluorescent or Luminescent Probes

The primary strategy for creating imaging probes with this compound is indirect and modular, leveraging the high affinity of the biotin-streptavidin interaction. This two-step (or sometimes three-step) approach offers significant flexibility and signal amplification.

The Two-Step Labeling Strategy:

Target Labeling: A biological target (e.g., a specific protein, glycan, or nucleic acid) is first modified with an azide group through metabolic, enzymatic, or genetic methods. This target is then treated with this compound, which covalently attaches a biotin molecule via the SPAAC click reaction.

Signal Generation: The biotinylated target is then detected by adding streptavidin that has been pre-conjugated to a reporter molecule, such as a fluorescent dye (e.g., FITC, Alexa Fluor series), a quantum dot, or an enzyme (e.g., Horseradish Peroxidase, HRP) for chemiluminescent or colorimetric detection.

| Method | Description | Advantages | Considerations |

| Indirect (Two-Step) | The target is first biotinylated with this compound, then detected with a fluorescent streptavidin conjugate. | Signal amplification (multiple fluorophores per streptavidin, multiple streptavidins per target possible); modularity (same biotinylated target can be detected with different colored streptavidins). | Requires two incubation and wash steps; potential for steric hindrance from the large streptavidin protein. |

| Direct (Pre-complexed) | This compound is pre-mixed with fluorescent streptavidin to form a complex, which is then used to label the azide-modified target directly. | Reduces the number of incubation steps to one. | Requires careful optimization of the biotin-to-streptavidin ratio to ensure free DBCO groups are available for reaction. lumiprobe.com |

This modularity is a significant advantage. A researcher can biotinylate a variety of different targets using the same this compound reagent. Subsequently, these targets can be visualized with different colors or detection modalities simply by choosing the appropriate streptavidin conjugate, without needing to synthesize a new DBCO-functionalized probe for each application. This strategy has been widely adopted for imaging cell surface glycans, newly synthesized proteins, and other biomolecules in fixed and living cells. lumiprobe.comnih.gov

Applications in Targeted Delivery and Detection in in vitro and ex vivo Models

The unique architecture of this compound has been leveraged in a variety of in vitro and ex vivo research applications, primarily focusing on the specific labeling, enrichment, and release of biomolecules for subsequent analysis.

One notable application is in the field of epigenetics, specifically for the sensitive detection of DNA modifications. A study published in ACS Sensors detailed a novel method for the quantification of 5-hydroxymethylcytosine (B124674) (5hmC), an important epigenetic mark. In this in vitro assay, genomic DNA was first enzymatically modified to introduce an azide group onto the 5hmC sites. Subsequently, this compound was used to label these azide-modified sites via a copper-free click reaction. The biotin tag then facilitated the enrichment of the labeled DNA fragments using streptavidin-coated magnetic beads. This enrichment was highly efficient, demonstrating a significant increase in the concentration of the target DNA. The photocleavable linker was crucial for the final step, allowing for the release of the enriched DNA from the beads with a brief exposure to 365 nm UV light, enabling its downstream quantification. thermofisher.cn

The research highlighted the efficiency of this chemical probe in a multi-step analytical process. The data from this study underscores the practical utility of this compound in enhancing the sensitivity and specificity of detection assays for low-abundance biomolecules.

| Parameter | Finding | Reference |

| Application | Detection of 5-hydroxymethylcytosine (5hmC) in DNA | thermofisher.cn |

| Methodology | In vitro labeling and enrichment | thermofisher.cn |

| Labeling Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | thermofisher.cn |

| Enrichment Fold | Up to 1289.1-fold enrichment of 5hmC-DNA | thermofisher.cn |

| Photolysis Condition | 365 nm UV light | thermofisher.cn |

| Photolysis Time | 30 seconds for complete photolysis | thermofisher.cn |

While detailed, peer-reviewed studies focusing on the use of this compound for targeted delivery to specific cell types in vitro or within tissue samples ex vivo are less prevalent in the current literature, the structural components of the molecule strongly suggest its high potential for such applications. The biotin moiety can be used for targeting cells that have been surface-engineered with streptavidin or for pre-targeted approaches where a streptavidin-conjugated antibody is first administered to bind to a specific cell surface antigen, followed by the administration of the biotinylated compound. The DBCO group allows for the attachment of a wide array of azide-containing cargo molecules, such as therapeutic agents or imaging probes. The photocleavable linker would then permit the site-specific release of this cargo upon light irradiation, offering spatial and temporal control over delivery.

The principles of using similar biotin-PEG-DBCO constructs for bioorthogonal labeling and targeted applications are well-established. The copper-free click chemistry involving DBCO is known for its high efficiency and biocompatibility, making it suitable for live-cell applications. axispharm.comaxispharm.com The utility of photocleavable linkers for the controlled release of biomolecules is also a widely used strategy in various biological and biomedical research areas.

Future research will likely see the expansion of this compound's application into more complex biological models, including co-culture systems, organoids, and tissue explants, to further explore its potential in targeted therapy and advanced molecular imaging.

Advanced Considerations and Future Research Directions

Challenges and Solutions in Applying PCDBCO-PEG3-Biotin in Complex Biological Contexts

The utility of this compound in environments such as cell lysates, living cells, or tissues is accompanied by challenges inherent to such complex milieus. Addressing these challenges is crucial for obtaining reliable and reproducible results.

A primary challenge in the application of any biotinylated probe is non-specific binding, which can lead to the enrichment of background proteins and confound downstream analysis. nih.govnih.gov In highly concentrated biomolecule solutions like cell lysates, endogenous biotin (B1667282) and biotin-binding proteins can contribute to this background. nih.gov Furthermore, the inherent "stickiness" of some proteins can lead to their non-specific adsorption to streptavidin beads used for affinity purification. researchgate.net

Several strategies can be employed to mitigate non-specific binding when using this compound:

Blocking Agents: The use of blocking agents is a common and effective method. Solutions containing bovine serum albumin (BSA) or a non-ionic detergent like Tween-20 can be used to pre-saturate the streptavidin beads, thereby reducing the available sites for non-specific protein adsorption. researchgate.net

Optimized Washing Buffers: Increasing the stringency of wash buffers can help to remove non-specifically bound proteins. This can be achieved by increasing the salt concentration (e.g., using up to 1 M KCl) or including detergents in the wash buffers. researchgate.net The use of urea (B33335) can also be effective, depending on the stability of the streptavidin beads. researchgate.net

Pre-clearing of Lysates: To address endogenous biotin-binding proteins, the lysate can be pre-cleared by incubation with streptavidin beads prior to the addition of the this compound-labeled biomolecules.

Competitive Elution: While this compound is designed for photocleavage, a competitive elution with free biotin can be used as a control to distinguish between specific and non-specific binding to the streptavidin resin.

| Strategy | Mechanism | Key Considerations |

| Blocking Agents (e.g., BSA, Tween-20) | Saturate non-specific binding sites on streptavidin beads. | Must be compatible with downstream applications. |

| High-Salt/Detergent Washes | Disrupt weak, non-specific interactions. | Buffer composition needs to be optimized to avoid disrupting specific interactions. |

| Pre-clearing Lysates | Remove endogenous biotin-binding proteins. | May lead to some loss of the target protein if it interacts with the pre-clearing beads. |

| Competitive Elution Control | Differentiate between biotin-streptavidin interaction and non-specific binding. | Primarily for validation and optimization, not for routine purification with a photocleavable linker. |

The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, mediated by the DBCO group of this compound, is known for its bioorthogonality and efficiency in living systems. nih.gov However, the optimal reaction conditions can vary significantly depending on the specific cellular or subcellular environment.

Factors influencing the reaction efficiency include:

pH: The SPAAC reaction is generally efficient across a physiological pH range (pH 7-9). nih.gov However, subcellular compartments can have distinct pH values (e.g., the acidic environment of lysosomes) which could potentially influence the reaction kinetics.

Steric Hindrance: The accessibility of the azide-modified target biomolecule can be a limiting factor. The PEG3 spacer in this compound helps to alleviate steric hindrance, but for densely packed structures or intracellular compartments, longer PEG linkers might be necessary. nih.gov

Reagent Concentration and Incubation Time: Optimizing the concentration of this compound and the incubation time is crucial. While SPAAC is relatively fast, achieving sufficient labeling of low-abundance targets may require higher concentrations or longer incubation times, which in turn could increase the risk of non-specific binding. nih.gov

A systematic approach to optimization involves titrating the concentration of the probe and performing time-course experiments to determine the conditions that provide the best signal-to-noise ratio for the specific biological question being addressed.

Emerging Technologies and Synergistic Applications

The modular nature of this compound makes it amenable to integration with a variety of cutting-edge technologies, opening up new avenues for research.

Microfluidics enables the manipulation of fluids at the nanoliter scale, providing a powerful platform for single-cell analysis. mdpi.comnih.gov Integrating this compound with microfluidic devices allows for the high-throughput labeling and analysis of individual cells. For instance, single cells can be encapsulated in droplets and labeled with this compound, followed by affinity capture on streptavidin-coated beads within the microfluidic chip. researchgate.net This approach minimizes reagent consumption and allows for the study of cellular heterogeneity in response to various stimuli.

Furthermore, this compound can be used to functionalize nanoscale devices such as biosensors. The DBCO group can be used to attach the molecule to an azide-modified sensor surface, while the biotin moiety can be used to capture target molecules. The photocleavable linker would then allow for the controlled release of the captured molecules for further analysis.

The field of bioorthogonal chemistry has expanded to include a variety of mutually orthogonal reactions. This allows for the simultaneous labeling of multiple biomolecules within the same biological system. The SPAAC reaction of the DBCO group is known to be orthogonal to several other bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). conju-probe.comresearchgate.net

This orthogonality allows for dual-labeling experiments. For example, one population of biomolecules could be metabolically labeled with an azide (B81097) and subsequently tagged with this compound. Simultaneously, another population of biomolecules could be labeled with a TCO-containing probe and reacted with a tetrazine-fluorophore conjugate. This enables the concurrent visualization and isolation of two distinct molecular species.

| Bioorthogonal Reaction 1 | Bioorthogonal Reaction 2 | Potential Application |

| SPAAC (DBCO + Azide) | iEDDA (TCO + Tetrazine) | Simultaneous labeling and analysis of two different classes of biomolecules (e.g., proteins and glycans) in the same cell. |

Future Prospects for this compound in Advanced Research Domains

The unique combination of features in this compound positions it as a valuable tool for future research in several advanced domains:

Chemoproteomics: In affinity purification-mass spectrometry (AP-MS) workflows, the photocleavable linker is particularly advantageous. nih.govnih.gov It allows for the release of captured proteins under mild UV irradiation, avoiding the harsh chemical conditions often required for elution from streptavidin beads, which can interfere with mass spectrometry analysis. acs.orgbiorxiv.org This is especially relevant for peptide-centric chemoproteomics where the direct identification of probe-modified peptides is desired. nih.govresearchgate.net

Drug Discovery: The compound can be used to identify the cellular targets of a drug candidate. By attaching an azide group to the drug molecule, it can be introduced into cells, and its binding partners can be captured using this compound and identified by mass spectrometry.

Development of Advanced Bioorthogonal Probes: The modular synthesis of this compound allows for the facile replacement of its components to create new probes with tailored properties. For example, the photocleavable linker could be swapped for one that is cleaved by a specific enzyme, or the DBCO group could be replaced with another bioorthogonal handle to fine-tune reactivity. researchgate.net

Potential in Systems Biology and Multi-Omics Research

The architecture of this compound is particularly well-suited for the intricate demands of systems biology and multi-omics research, which aim to provide a holistic understanding of complex biological systems.

In the realm of quantitative proteomics , this probe can be instrumental. Researchers can metabolically label specific cell populations or entire organisms with azide-modified precursors. The azide groups serve as targets for the DBCO moiety of this compound, enabling the covalent tagging of newly synthesized proteins or other biomolecules through a bioorthogonal reaction. elsevierpure.comnih.govnih.gov The biotin handle then allows for the highly specific enrichment of these tagged molecules from complex cellular lysates. Subsequent elution, facilitated by the photocleavable linker, releases the captured proteins for identification and quantification by mass spectrometry. nih.gov This workflow enables a dynamic view of the proteome under various conditions, a cornerstone of systems-level analysis. nih.govnih.gov

The applications of this compound extend to multi-omic studies by allowing for the parallel analysis of different classes of biomolecules from the same sample. For instance, after labeling and enrichment, the photocleavable release allows for the separation of proteins, nucleic acids, and glycans that have been tagged, provided they were initially labeled with an azide analog. acs.orgacs.org This capacity for parallel analysis is critical for constructing comprehensive models of cellular function that integrate genomic, transcriptomic, proteomic, and glycomic data.

A hypothetical workflow for a multi-omics study using this compound could involve the following steps:

| Step | Description | Rationale |

|---|---|---|

| 1. Metabolic Labeling | Introduction of azide-modified metabolic precursors for proteins, glycans, and nucleic acids into a cellular system. | Incorporation of a bioorthogonal handle into multiple classes of biomolecules. |

| 2. Labeling with this compound | Incubation of cell lysates with this compound to allow for copper-free click chemistry to occur. | Covalent attachment of the photocleavable biotin probe to azide-modified biomolecules. |

| 3. Affinity Purification | Enrichment of biotin-tagged biomolecules using streptavidin-coated magnetic beads. | Isolation of the labeled biomolecules from the total cellular content. |

| 4. Photorelease | Exposure of the beads to UV light to cleave the photocleavable linker. | Elution of the captured biomolecules without harsh chemical treatments. |

| 5. Multi-Omic Analysis | Separation of the eluted biomolecules into different fractions (e.g., proteins, nucleic acids) for subsequent analysis by mass spectrometry and sequencing. | Generation of integrated datasets for systems-level modeling. |

Advancements in Ex Vivo Tissue and Organoid Model Studies

The study of ex vivo tissues and organoids provides a crucial bridge between in vitro cell culture and in vivo animal models. The non-toxic nature of the copper-free click chemistry enabled by the DBCO group makes this compound an ideal reagent for these sensitive biological systems. elsevierpure.comnih.govnih.govresearchgate.net

This compound can be used for cell-surface protein labeling in organoids and tissue slices to study cellular heterogeneity and signaling pathways within a three-dimensional context. nih.govnih.gov By treating the intact tissue or organoid with this compound, researchers can specifically label surface-exposed proteins that have been metabolically tagged with an azide-modified sugar, for example. The biotin tag then facilitates the isolation of these proteins for identification, providing insights into the cell-surface proteome of different cell types within the tissue.

Furthermore, the ability to release the captured proteins under mild, light-induced conditions helps to preserve the integrity of the isolated molecules for downstream functional assays. nih.govbroadpharm.com This is particularly important when studying enzyme activity or protein-protein interactions that may be disrupted by harsh elution methods.

The following table outlines potential research findings from the application of this compound in organoid studies:

| Research Area | Potential Findings | Significance |

|---|---|---|

| Developmental Biology | Identification of stage-specific cell surface markers during organoid development. | Understanding the molecular cues that guide tissue morphogenesis. |

| Disease Modeling | Characterization of aberrant cell-surface protein expression in diseased versus healthy organoids. | Discovery of novel biomarkers and therapeutic targets. |

| Drug Discovery | Profiling changes in the cell-surface proteome of organoids in response to drug treatment. | Elucidation of drug mechanisms of action and off-target effects. |

Role in the Development of Next-Generation Research Tools

The modular design of this compound makes it a versatile platform for the development of next-generation research tools. Its components can be conceptually interchanged to create probes with novel functionalities.

For example, the photocleavable linker can be replaced with an enzyme-cleavable linker to create probes that are responsive to specific cellular activities. broadpharm.com The biotin moiety could be substituted with a fluorescent dye for direct imaging applications, or with a drug molecule for targeted delivery studies. The DBCO group allows for its straightforward conjugation to azide-modified targeting ligands, such as antibodies or small molecules, to create highly specific probes.

The development of such customized tools will enable researchers to ask more sophisticated questions about biological systems. For instance, a probe could be designed to release a fluorescent reporter only in the presence of a specific enzyme activity, allowing for the real-time imaging of that activity in living cells or tissues.

The principles underlying this compound are also being applied to the design of new multi-modal probes that combine, for example, imaging and proteomic analysis in a single molecule. A probe could be envisioned that contains a fluorescent reporter for imaging, a biotin handle for purification, a photocleavable linker for release, and a DBCO group for targeting, all within the same structure. Such tools would provide an unprecedented level of information from a single experiment, further advancing our ability to understand complex biological processes.

Q & A

Q. What safety protocols are essential when handling this compound in cellular assays?

- Methodological Answer : Use PPE (gloves, lab coats) to prevent skin contact. For in vitro work, sterilize via 0.22 µm filtration. Dispose of waste per institutional guidelines for azide/DBCO compounds. Document MSDS data for PEG3 and biotin derivatives, emphasizing flammability and aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.